N-isoquinolin-5-yloxolane-2-carboxamide
Description
Properties
IUPAC Name |
N-isoquinolin-5-yloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(13-5-2-8-18-13)16-12-4-1-3-10-9-15-7-6-11(10)12/h1,3-4,6-7,9,13H,2,5,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAOLVPDTBIXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares N-isoquinolin-5-yloxolane-2-carboxamide with structurally related compounds, emphasizing differences in core scaffolds, substituents, and synthetic pathways:
Key Observations:
Core Structure Differences: Isoquinoline vs. Quinoline: The nitrogen position in isoquinoline (C2) versus quinoline (C1) alters electronic properties. Isoquinoline’s π-deficient nature may reduce electron density at the carboxamide linkage compared to quinoline derivatives, affecting reactivity and binding interactions . Oxolane vs.
Synthetic Pathways: Quinoline-based analogs (e.g., 3-(Oxazol-5-yl)quinoline-2-carboxamide) are synthesized via isocyanide-involved multicomponent reactions, enabling rapid functionalization .
Functional Implications: The C5 substitution in the target compound may sterically hinder interactions compared to C2/C3-substituted quinolines, impacting applications in catalysis or receptor binding. The carboxamide group in both compounds provides hydrogen-bonding capability, but its linkage to oxolane versus quinoline/oxazole may influence conformational flexibility.
Preparation Methods
Lactol Cyclization
D-Gulonic lactone (or analogous substrates) undergoes protection, reduction, and cyclization to form oxolane derivatives. For example, lactol 5c (Scheme 5 in US10428104B2) is synthesized by protecting the lactone hydroxyl groups, followed by reductive ring-opening and acid-catalyzed cyclization.
Key Conditions :
Oxidation to Carboxylic Acid
The secondary alcohol on the oxolane ring is oxidized to a carboxylic acid. Jones reagent (CrO₃/H₂SO₄) or TEMPO/bleach systems achieve this conversion while preserving stereochemistry.
Example Protocol :
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Dissolve oxolane alcohol (10 mmol) in acetone (50 mL).
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Add Jones reagent dropwise at 0°C until orange persists.
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Quench with isopropanol, extract with ethyl acetate, and purify via recrystallization.
Carboxamide Formation
US4169952A highlights carboxamide synthesis via spirolactam hydrolysis under acidic conditions. Although developed for cyclohexanone-2-carboxamide, this methodology informs the activation and coupling steps for oxolane-2-carboxylic acid.
Acid Chloride Preparation
Oxolane-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Optimized Conditions :
Coupling with Isoquinolin-5-Amine
The acid chloride reacts with isoquinolin-5-amine in the presence of a base (e.g., triethylamine) to form the amide bond.
Procedure :
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Dissolve isoquinolin-5-amine (5 mmol) in dry THF (20 mL).
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Add acid chloride (5.5 mmol) and Et₃N (6 mmol) at 0°C.
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Warm to room temperature, stir for 12 hr, and isolate via filtration.
Yield Optimization :
-
Solvent : THF > DMF due to milder conditions.
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Base : Et₃N outperforms pyridine in preventing side reactions.
Alternative Amidation Strategies
For acid-sensitive substrates, carbodiimide-mediated coupling (e.g., EDCl/HOBt) offers a milder alternative.
EDCl/HOBt Protocol
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Mix oxolane-2-carboxylic acid (1 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv) in DMF.
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Add isoquinolin-5-amine (1.05 equiv) and stir at 25°C for 24 hr.
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Purify by column chromatography (SiO₂, ethyl acetate/hexane).
Advantages :
-
Avoids acid chloride formation.
-
Compatible with thermally labile substrates.
Critical Parameter Analysis
Stereochemical Control
US10428104B2 emphasizes the importance of stereochemistry in oxolane synthesis. For instance, the (2R,3S,4R,5R) configuration is achieved using chiral auxiliaries or asymmetric catalysis.
Impact on Bioactivity :
pH and Temperature in Hydrolysis
US4169952A identifies pH 0.5–3.0 as critical for carboxamide hydrolysis. Deviations outside this range promote byproducts (e.g., biuret formation).
Table 1: Hydrolysis Conditions and Outcomes
| pH | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| 1.4 | 130 | 92 | None |
| 2.5 | 140 | 85 | Trace biuret |
| 4.0 | 130 | 45 | Significant biuret |
Purification and Characterization
Crystallization
Cyclohexanone-2-carboxamide is isolated via crystallization from aqueous solution in US4169952A. Analogously, N-isoquinolin-5-yloxolane-2-carboxamide may be recrystallized from ethanol/water (1:1).
Chromatographic Methods
Flash chromatography (SiO₂, gradient elution) resolves stereoisomers and removes unreacted amine.
Eluent System :
-
Ethyl acetate/hexane (3:7 to 7:3).
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1% NH₄OH to suppress tailing.
Challenges and Mitigation Strategies
Isoquinoline Solubility
Isoquinolin-5-amine’s poor solubility in nonpolar solvents necessitates polar aprotic solvents (DMF, DMSO) or sonication.
Oxolane Ring Stability
Acidic conditions during amidation may hydrolyze the oxolane ring. Mitigation includes:
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Using buffered conditions (pH 6–7).
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Shortening reaction times.
Q & A
Q. What are the optimal synthetic routes for N-isoquinolin-5-yloxolane-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling isoquinoline derivatives with oxolane-carboxamide precursors. Key factors include:
- Catalysts and Solvents : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) and polar aprotic solvents (e.g., DMF, DCM) to enhance solubility .
- Temperature Control : Reactions often require precise thermal conditions (e.g., 60–80°C) to avoid side-product formation .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity (>95%) products .
Reference : Similar synthetic strategies for carboxamide derivatives are detailed in studies on isocyanide-based reactions and optimized conditions .
Q. What analytical techniques are recommended for characterizing the compound’s structural integrity and purity?
Methodological Answer:
- X-ray Crystallography : Resolves 3D molecular conformation and confirms stereochemistry .
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and assesses synthetic fidelity (e.g., confirming absence of unreacted precursors) .
- HPLC-MS : Validates purity (>95%) and molecular weight via retention time and mass-to-charge ratio .
Reference : NIST-standardized protocols for spectroscopic validation are applicable .
Q. How should researchers evaluate the compound’s stability under experimental storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures and hygroscopicity .
- Accelerated Stability Studies : Store samples at varying temperatures (e.g., 4°C, 25°C, −20°C) and monitor degradation via HPLC over weeks .
- Incompatibility Testing : Avoid exposure to strong oxidizers, which may generate hazardous byproducts (e.g., nitrogen oxides) .
Reference : Stability protocols align with safety data for quinoxaline-carboxaldehyde analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?
Methodological Answer:
- Analog Synthesis : Modify substituents on the isoquinoline or oxolane moieties (e.g., halogenation, methoxy groups) to assess potency changes .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like kinases or GPCRs .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and guides rational design .
Reference : SAR frameworks for benzoxazole-carboxamide analogs provide precedents .
Q. How should contradictory data in target binding or pharmacokinetic studies be resolved?
Methodological Answer:
- Reproducibility Checks : Validate assays across independent labs with standardized protocols (e.g., fixed enzyme concentrations, buffer pH) .
- Meta-Analysis : Pool datasets from multiple studies to identify outliers or confounding variables (e.g., solvent effects on solubility) .
- Dose-Response Curves : Re-evaluate EC50/IC50 values under controlled conditions to rule out assay interference .
Reference : Contradiction analysis frameworks in qualitative research are applicable .
Q. What mechanistic studies elucidate the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to measure CYP450 isoform-specific inhibition .
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites in hepatic microsomal incubations .
- Kinetic Studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots to classify competitive/non-competitive binding .
Reference : Protocols from quinoline-carboxamide interaction studies are transferable .
Q. What strategies ensure reproducibility in scaled-up synthesis for in vivo studies?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to maintain reaction consistency .
- Batch-to-Batch Analysis : Compare NMR/HPLC profiles of pilot vs. scaled batches to detect deviations .
- Automation : Use flow reactors for precise control of residence time and temperature in large-scale runs .
Reference : Industrial-scale synthesis of analogous carboxamides employs these methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
